2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Overview
Description
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C5H6Cl2O2. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a carboxylic acid group attached to a methyl-substituted cyclopropane ring.
Mechanism of Action
Target of Action
It is known to be used in the solid phase synthesis of α-hydroxy esters .
Mode of Action
It is used in the synthesis of α-hydroxy esters, which suggests that it may interact with its targets to form these compounds .
Biochemical Pathways
It is known to be involved in the synthesis of α-hydroxy esters , which are known to inhibit amyloid-β production . Amyloid-β is a peptide that is implicated in Alzheimer’s disease, suggesting that this compound could potentially have therapeutic applications in this context.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Its role in the synthesis of α-hydroxy esters, which are known to inhibit amyloid-β production , suggests that it may have potential therapeutic effects in the context of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid typically involves the chlorination of 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-methylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include various cyclopropane derivatives with different functional groups, such as hydroxyl, ketone, and ester groups. These products are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
2,2-Dichloro-1-methylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclopropanecarboxylic acid
- 2,2-Dichlorocyclopropanecarboxylic acid
- 2,2-Dichloro-1-ethylcyclopropanecarboxylic acid
Uniqueness
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is unique due to the presence of both chlorine atoms and a methyl group on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2-dichloro-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUWIKPBYWKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932385 | |
Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-14-9 | |
Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid?
A1: this compound crystallizes in the monoclinic system with the space group P2 1 /n. [, ] This means that the unit cell of the crystal has unequal lengths for its three axes (a, b, c) and two of the angles between these axes are 90 degrees while the third angle is not 90 degrees. The specific arrangement of molecules within this unit cell is defined by the P2 1 /n space group.
Q2: Where can I find more details about the determined crystal structure of this compound?
A2: Both research papers provide the crystallographic data, including unit cell dimensions and atomic coordinates, which can be used to visualize and further analyze the three-dimensional structure of this compound. [, ]
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